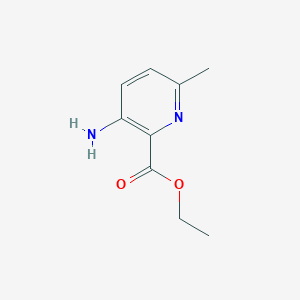

Ethyl 3-amino-6-methylpicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPOQFKNRYLKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258357 | |

| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908832-89-3 | |

| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908832-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-amino-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-amino-6-methylpicolinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, a detailed synthesis protocol, and discusses its potential biological significance based on related compounds.

Core Chemical and Physical Properties

This compound is a fine chemical intermediate. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 908832-89-3[1] |

| Molecular Formula | C₉H₁₂N₂O₂[1] |

| Molecular Weight | 180.20 g/mol [1] |

| Canonical SMILES | CCOC(=O)c1c(n(c(c1)C)C)N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 40-44 °C |

| Boiling Point | 208-209 °C |

| Appearance | Yellowish crystalline solid |

| Solubility | No specific data available. Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. |

Synthesis of this compound

Experimental Workflow for Synthesis

Caption: A potential multi-step synthesis pathway for this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Nitration of 2-chloro-6-methylpyridine

-

In a round-bottom flask, 2-chloro-6-methylpyridine is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (0-5 °C).

-

The reaction mixture is stirred for several hours and then carefully poured onto ice.

-

The resulting precipitate, 2-chloro-3-nitro-6-methylpyridine, is filtered, washed with water, and dried.

Step 2: Cyanation of 2-chloro-3-nitro-6-methylpyridine

-

The nitrated intermediate is reacted with sodium cyanide in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

The reaction is heated to facilitate the nucleophilic substitution of the chloro group with a cyano group, yielding 2-cyano-3-nitro-6-methylpyridine.

Step 3: Hydrolysis of the Nitrile

-

The resulting nitrile is hydrolyzed under acidic conditions (e.g., aqueous HCl) to convert the cyano group into a carboxylic acid, forming 3-nitro-6-methylpicolinic acid.

Step 4: Esterification of the Carboxylic Acid

-

The carboxylic acid is then esterified using ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid (Fischer esterification).

-

This step yields ethyl 3-nitro-6-methylpicolinate.

Step 5: Reduction of the Nitro Group

-

The final step involves the reduction of the nitro group to an amino group. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

The reaction results in the final product, this compound.

Purification: The final product would typically be purified by column chromatography on silica gel.

Biological Activity and Potential Applications

Currently, there is no specific information in the scientific literature detailing the biological activity or signaling pathway interactions of this compound. However, the aminopicolinate scaffold is a recognized pharmacophore present in various biologically active molecules.

Derivatives of aminopicolinic acid have been investigated for a range of therapeutic applications, including as herbicides and, more recently, in drug discovery for their potential as anticancer and antimicrobial agents. The biological activities of these related compounds suggest that this compound could be a valuable building block for the synthesis of novel therapeutic agents.

Generalized Signaling Pathway for Related Bioactive Pyridine Derivatives

The diagram below illustrates a generalized signaling pathway that could be targeted by bioactive pyridine derivatives, based on the known mechanisms of similar compounds which often involve the inhibition of protein kinases.

Caption: A generalized kinase signaling pathway potentially targeted by aminopicolinate derivatives.

Research Applications:

Given its structure, this compound is a prime candidate for use in:

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used to screen for binding to biological targets.

-

Combinatorial Chemistry: It serves as a versatile scaffold for the synthesis of libraries of related compounds to be tested for various biological activities.

-

Medicinal Chemistry Programs: It can be incorporated into larger molecules to modulate their physicochemical properties and biological activity.

Conclusion

This compound is a chemical intermediate with established physical and chemical properties. While specific biological data for this compound is not yet available, its structural similarity to known bioactive molecules makes it a compound of significant interest for further research and development in the pharmaceutical and agrochemical industries. The synthesis protocol provided herein offers a practical starting point for its laboratory preparation. Future studies are warranted to elucidate its specific biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 3-amino-6-methylpicolinate, a pyridine derivative of interest in chemical research and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of its key physicochemical and spectroscopic characteristics, based on established methods for similar aromatic amine and pyridine compounds.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the tables below. Table 1 presents the basic molecular identifiers, while Table 2 provides a combination of available and computationally predicted properties.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 908832-89-3 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C1=C(N)C=CC(=N1)C | [1] |

| InChI Key | Not available |

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| Physical State | Solid (predicted) | - | - |

| Melting Point | Not experimentally determined | - | - |

| Boiling Point | Not experimentally determined | - | - |

| Water Solubility | Predicted to be sparingly soluble | - | - |

| logP (Octanol-Water Partition Coefficient) | 0.8 | Predicted | [3] |

| pKa (most basic) | Not experimentally determined | - | - |

| Hydrogen Bond Donors | 1 | Predicted | [3] |

| Hydrogen Bond Acceptors | 4 | Predicted | [3] |

| Rotatable Bonds | 2 | Predicted | [3] |

| Topological Polar Surface Area (TPSA) | 65.2 Ų | Predicted | [3] |

Spectroscopic Profile (Expected)

2.1. ¹H NMR Spectroscopy In a typical ¹H NMR spectrum, the following proton signals are expected:

-

Aromatic Protons: Signals in the range of 6.5-8.5 ppm, corresponding to the protons on the pyridine ring. The substitution pattern will lead to a specific splitting pattern.[4][5][6]

-

Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of the ethyl ester group, typically found in the 1.0-4.5 ppm region.

-

Methyl Group Protons: A singlet corresponding to the methyl group attached to the pyridine ring, likely in the 2.0-3.0 ppm range.[7]

-

Amine Protons: A broad singlet for the -NH₂ group, which may be exchangeable with D₂O. Its chemical shift can vary.

2.2. ¹³C NMR Spectroscopy The ¹³C NMR spectrum is expected to show nine distinct carbon signals:

-

Pyridine Ring Carbons: Resonances in the aromatic region, typically between 110-160 ppm.[5]

-

Ester Carbonyl Carbon: A signal in the downfield region, usually around 160-175 ppm.

-

Ethyl Group Carbons: Two signals for the -OCH₂- and -CH₃ carbons.

-

Methyl Group Carbon: A signal for the -CH₃ group attached to the pyridine ring.

2.3. IR Spectroscopy The infrared spectrum is anticipated to display characteristic absorption bands for its functional groups:

-

N-H Stretching: Symmetric and asymmetric stretching vibrations for the primary amine group, typically in the 3300-3500 cm⁻¹ region.

-

C=O Stretching: A strong absorption band for the ester carbonyl group, expected around 1700-1730 cm⁻¹.

-

C-N Stretching: Vibrations for the aromatic amine C-N bond.

-

C-O Stretching: Bands corresponding to the ester C-O bonds.

-

Aromatic C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-H Stretching: Signals for aromatic and aliphatic C-H bonds.

2.4. Mass Spectrometry In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 180. Common fragmentation patterns for esters and aromatic amines would likely be observed.[8][9][10][11] This may include the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of aromatic amines and pyridine derivatives like this compound.

3.1. Melting Point Determination

This protocol describes the capillary method for determining the melting point of a solid organic compound.[12][13][14]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), sample, and a thermometer.

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Load a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

For an unknown sample, perform a rapid heating to determine an approximate melting range.

-

Allow the apparatus to cool, then use a fresh sample to perform a slow and accurate determination, with a heating rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Caption: Workflow for Melting Point Determination.

3.2. Boiling Point Determination (for liquids)

While this compound is predicted to be a solid, this micro-scale method (Thiele tube) is suitable for determining the boiling point of small quantities of liquid organic compounds.[15][16]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), mineral oil, and a heat source.

-

Procedure:

-

Add a small amount of the liquid sample to the Durham tube.

-

Place a capillary tube, open end down, into the Durham tube.

-

Attach the Durham tube to a thermometer.

-

Place the assembly in a Thiele tube containing mineral oil.

-

Heat the side arm of the Thiele tube gently.

-

Observe a stream of bubbles emerging from the capillary tube as the liquid boils.

-

Remove the heat and allow the apparatus to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

3.3. Solubility Testing

This protocol provides a qualitative assessment of a compound's solubility in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[17][18][19][20]

-

Materials: Test tubes, sample, and a range of solvents (water, 5% HCl, 5% NaOH, 5% NaHCO₃, and an organic solvent like diethyl ether or dichloromethane).

-

Procedure:

-

Add approximately 10-20 mg of the sample to a test tube.

-

Add 1 mL of the solvent and agitate the mixture.

-

Observe if the solid dissolves completely.

-

If soluble in water, test the solution with litmus paper to determine its pH. An amine-containing compound like this compound is expected to be basic.

-

If insoluble in water, test its solubility in acidic and basic solutions. Amines are expected to dissolve in dilute acid (5% HCl).

-

Caption: Decision tree for solubility testing of an organic compound.

3.4. pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of a substance. For an amine, this will quantify its basicity.[21][22][23][24][25]

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and standardized acidic titrant (e.g., 0.1 M HCl).

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of the sample in deionized water or a suitable co-solvent.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Add the acidic titrant in small, precise increments from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

3.5. logP Determination by Shake-Flask Method

This is the traditional method for experimentally determining the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.[26][27][28][29][30]

-

Materials: n-Octanol, buffered water (pH 7.4), sample, separatory funnel or vials, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Pre-saturate the n-octanol with buffered water and the buffered water with n-octanol.

-

Dissolve a known amount of the sample in one of the phases.

-

Combine the two phases in a separatory funnel or vial in a defined volume ratio (e.g., 1:1).

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully separate the two phases and measure the concentration of the sample in each phase using a suitable analytical technique.

-

Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Caption: Workflow for logP determination using the shake-flask method.

3.6. Spectroscopic Analysis Protocols

3.6.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters are typically used.[31]

3.6.2. FTIR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.[32][33][34][35][36]

-

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powdered sample directly onto the crystal.

-

Apply pressure to ensure good contact.

-

Collect the infrared spectrum.

-

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogeneous mixture is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

3.6.3. Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.[8][10][37]

-

Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Signaling Pathways and Logical Relationships

There is no publicly available information to suggest that this compound is directly involved in specific biological signaling pathways. Its utility is primarily as a chemical intermediate or a scaffold for the synthesis of more complex molecules.

Conclusion

This technical guide has synthesized the available and predicted physicochemical information for this compound. While experimental data for this specific molecule is sparse, the provided generalized protocols offer a robust framework for its empirical characterization. These methodologies, standard in the fields of medicinal chemistry and material science, will enable researchers to thoroughly investigate the properties of this compound and similar novel structures. The presented data and protocols serve as a valuable resource for professionals engaged in drug development and chemical research.

References

- 1. appchemical.com [appchemical.com]

- 2. 908832-89-3|this compound|BLD Pharm [bldpharm.com]

- 3. Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | CID 58563477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. www1.udel.edu [www1.udel.edu]

- 20. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. encyclopedia.pub [encyclopedia.pub]

- 28. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 29. LogP / LogD shake-flask method [protocols.io]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. drawellanalytical.com [drawellanalytical.com]

- 33. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 34. rtilab.com [rtilab.com]

- 35. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 36. youtube.com [youtube.com]

- 37. 2024.sci-hub.se [2024.sci-hub.se]

Ethyl 3-amino-6-methylpicolinate NMR and mass spectrometry data

An In-depth Technical Guide to the NMR and Mass Spectrometry of Ethyl 3-amino-6-methylpicolinate

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical properties of chemical compounds is paramount. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. It also outlines standardized experimental protocols for obtaining such data.

Predicted Analytical Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to related chemical structures.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | H-4 |

| ~6.7-6.9 | d | 1H | H-5 |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~3.5-4.5 | br s | 2H | -NH₂ |

| ~2.4 | s | 3H | -CH₃ (ring) |

| ~1.3 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O |

| ~155 | C-6 |

| ~145 | C-2 |

| ~138 | C-3 |

| ~120 | C-4 |

| ~115 | C-5 |

| ~61 | -OCH₂CH₃ |

| ~24 | -CH₃ (ring) |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Predicted [M+H]⁺ | 181.0972 |

| Predicted [M+Na]⁺ | 203.0791 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the NMR and mass spectrometry data for a compound like this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. c. Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication. d. Add a small amount of TMS as an internal standard (if not already present in the solvent). e. Transfer the solution to an NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

¹H NMR Data Acquisition: a. Set the spectral width to approximately 16 ppm. b. Use a standard pulse sequence (e.g., zg30). c. Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. d. Acquire the Free Induction Decay (FID).

-

¹³C NMR Data Acquisition: a. Switch the nucleus to ¹³C. b. Set the spectral width to approximately 220-240 ppm. c. Use a proton-decoupled pulse sequence (e.g., zgpg30). d. Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. e. Acquire the FID.

-

Data Processing: a. Apply a Fourier transform to the FIDs of both ¹H and ¹³C experiments. b. Phase the resulting spectra. c. Calibrate the chemical shift scale using the TMS signal (0.00 ppm). d. Integrate the peaks in the ¹H spectrum. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Protocol 2: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Apparatus:

-

Mass Spectrometer (e.g., ESI-TOF, GC-MS)

-

Sample vials

-

Syringe and filter

-

Solvent (e.g., methanol, acetonitrile)

Procedure:

-

Sample Preparation (for ESI-MS): a. Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. b. Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

-

Instrument Setup (for E-SI-MS): a. Calibrate the mass spectrometer using a known standard. b. Set the ion source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow rate, and temperature) to optimal values for the compound class. c. Set the mass range for data acquisition (e.g., m/z 50-500).

-

Data Acquisition: a. Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). b. Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other adducts like [M+Na]⁺. c. If desired, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

-

Data Analysis: a. Identify the molecular ion peak and any adducts. b. Calculate the molecular weight from the observed m/z values. c. Analyze the fragmentation pattern (if MS/MS was performed) to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a chemical compound.

Caption: Workflow for Compound Analysis.

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-amino-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-6-methylpicolinate is a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring an amino group, a methyl group, and an ethyl ester on the picolinate scaffold, presents multiple points for chemical modification, making it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for this compound (CAS No: 908832-89-3, Molecular Formula: C₉H₁₂N₂O₂, Molecular Weight: 180.20 g/mol ). Due to the limited availability of direct experimental data in the public domain for this specific molecule, this guide leverages established organic chemistry principles and analogous reactions from the scientific literature to present a robust and scientifically sound resource. All quantitative data presented are predictive and based on analyses of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, formulation, and application in various research and development settings.

| Property | Value | Source |

| CAS Number | 908832-89-3 | Commercial Suppliers[1][2] |

| Molecular Formula | C₉H₁₂N₂O₂ | Commercial Suppliers[1][2] |

| Molecular Weight | 180.20 g/mol | Commercial Suppliers[1][2] |

| Appearance | Off-white to yellow solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) (Predicted) | N/A |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are adapted from standard procedures for analogous transformations and represent a viable approach to the synthesis of this compound.

Step 1: Nitration of 2-Chloro-6-methylpyridine

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Procedure:

-

To the flask, add concentrated sulfuric acid (5-10 molar equivalents).

-

Cool the acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-chloro-6-methylpyridine (1.0 eq.) while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The product, 2-chloro-6-methyl-3-nitropyridine, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Oxidation and Esterification to Ethyl 6-chloro-3-nitropicolinate

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

Dissolve 2-chloro-6-methyl-3-nitropyridine (1.0 eq.) in a suitable solvent such as pyridine or a mixture of water and pyridine.

-

Slowly add potassium permanganate (KMnO₄) (2-3 eq.) in portions, controlling the exothermic reaction by external cooling if necessary.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate disappears. Monitor the reaction by TLC.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Combine the filtrates and acidify with concentrated hydrochloric acid to precipitate the 6-chloro-3-nitropicolinic acid.

-

Collect the acid by filtration, wash with cold water, and dry.

-

To the crude acid, add an excess of absolute ethanol and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 6-chloro-3-nitropicolinate. Purify by column chromatography if necessary.

-

Step 3: Reduction of the Nitro Group to Ethyl 3-amino-6-chloropicolinate

-

Apparatus: A round-bottom flask with a magnetic stirrer.

-

Procedure:

-

To a solution of ethyl 6-chloro-3-nitropicolinate (1.0 eq.) in ethanol or a mixture of ethanol and water, add iron powder (3-5 eq.) and ammonium chloride (1.5-2 eq.).

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 3-amino-6-chloropicolinate.

-

Step 4: Methylation to this compound

-

Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

-

Procedure:

-

To the flask, add ethyl 3-amino-6-chloropicolinate (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent like anhydrous toluene or THF.

-

Purge the flask with nitrogen or argon.

-

Add dimethylzinc ( (CH₃)₂Zn ) (1.1-1.5 eq.) as a solution in toluene or heptane dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C for 6-12 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

-

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established principles and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.15 | d, J ≈ 8.0 Hz | 1H | H-4 (Pyridine ring) |

| ~6.80 | d, J ≈ 8.0 Hz | 1H | H-5 (Pyridine ring) |

| ~4.35 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ |

| ~4.00 | br s | 2H | -NH₂ |

| ~2.45 | s | 3H | -CH₃ (Pyridine ring) |

| ~1.40 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C=O (Ester) |

| ~155.0 | C-6 (Pyridine ring) |

| ~145.0 | C-2 (Pyridine ring) |

| ~138.0 | C-3 (Pyridine ring) |

| ~120.0 | C-4 (Pyridine ring) |

| ~115.0 | C-5 (Pyridine ring) |

| ~61.0 | -OCH₂CH₃ |

| ~24.0 | -CH₃ (Pyridine ring) |

| ~14.5 | -OCH₂CH₃ |

Table 4: Predicted IR Spectroscopic Data (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretching (amino group) |

| 3050 - 3000 | C-H stretching (aromatic) |

| 2980 - 2850 | C-H stretching (aliphatic) |

| ~1710 | C=O stretching (ester) |

| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretching (ester) |

Table 5: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Assignment |

| 180 | [M]⁺ (Molecular ion) |

| 151 | [M - C₂H₅]⁺ |

| 135 | [M - OC₂H₅]⁺ |

| 106 | [M - COOC₂H₅]⁺ |

Experimental Workflow for Characterization

The following workflow outlines the logical sequence of analytical techniques to confirm the structure and purity of the synthesized compound.

Caption: Workflow for the characterization of this compound.

Potential Applications in Drug Development

Substituted picolinates are important scaffolds in medicinal chemistry. The presence of an amino group and a methyl group on the pyridine ring of this compound offers several avenues for further chemical derivatization.

-

Amine Functionalization: The amino group can be readily acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, allowing for the exploration of a wide range of substituent effects on biological activity.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules.

-

Scaffold for Library Synthesis: Due to its multiple functionalization points, this molecule is an ideal starting point for the creation of compound libraries for high-throughput screening in drug discovery programs.

While no specific biological activity or signaling pathway has been reported for this compound in the reviewed literature, its structural motifs are present in compounds with a wide range of therapeutic applications, including but not limited to anti-inflammatory, anti-cancer, and anti-viral agents.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of this compound. The proposed synthetic pathway is based on established and reliable chemical transformations, offering a practical route for its preparation in a laboratory setting. The detailed characterization plan, including predicted spectroscopic data, provides a solid framework for the structural verification and purity assessment of the synthesized compound. As a versatile chemical building block, this compound holds significant potential for the development of novel small molecules in the field of drug discovery. Further research into its synthesis and biological evaluation is warranted to fully explore its therapeutic potential.

References

Navigating the Solubility Landscape of Ethyl 3-Amino-6-Methylpicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-amino-6-methylpicolinate is a key heterocyclic building block in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of specific quantitative solubility data in publicly available literature, this document offers valuable qualitative insights based on the behavior of structurally related compounds, detailed experimental protocols for determining solubility, and a representative synthesis workflow.

Solubility Profile of this compound

Qualitative Solubility Assessment:

The presence of the amino group and the ester functionality in this compound contributes to its polarity. Therefore, it is expected to exhibit good solubility in polar protic and aprotic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Alcohols (Methanol, Ethanol) | Soluble | The hydroxyl group of alcohols can form hydrogen bonds with the amino group and the nitrogen atom of the pyridine ring. |

| Halogenated Solvents (Dichloromethane, Chloroform) | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.[1] |

| Esters (Ethyl Acetate) | Soluble | "Like dissolves like" principle suggests solubility due to the presence of the ethyl ester group in the solute. |

| Ketones (Acetone) | Soluble | Acetone is a polar aprotic solvent capable of dissolving many organic compounds. |

| Aromatic Hydrocarbons (Toluene) | Sparingly Soluble to Insoluble | The non-polar nature of toluene makes it a poor solvent for polar molecules like this compound. |

| Aliphatic Hydrocarbons (Hexane, Heptane) | Insoluble | These non-polar solvents are generally unsuitable for dissolving polar compounds. |

It is crucial to note that this table represents a qualitative prediction. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized and robust gravimetric method for determining the equilibrium solubility of this compound in an organic solvent.[4]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, ethyl acetate)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Syringe filters (0.45 µm)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to ensure all residual solvent is eliminated and allow it to cool to room temperature.

-

Weigh the vial containing the dry solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the vial and solid minus the initial weight of the empty vial.

-

The volume of the solvent is determined from the weight of the solution and the density of the solvent at the experimental temperature.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = (Mass of solid (g) / Volume of solvent (L))

-

Synthesis Workflow

A plausible synthetic route to this compound can be envisioned starting from commercially available materials. The following diagram illustrates a representative workflow.

Caption: A representative synthetic pathway for this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a foundational understanding of its likely solubility in common organic solvents based on the established behavior of related pyridine derivatives. The detailed experimental protocol for solubility determination offers a practical framework for researchers to generate precise data tailored to their specific needs. This information is crucial for the effective design of synthetic routes, purification methods, and formulation strategies in the development of novel pharmaceuticals and materials.

References

In-Depth Technical Guide to the Spectroscopic Data of Ethyl 3-amino-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-amino-6-methylpicolinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established principles and data from closely related analogs. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to facilitate its use in research settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. These values are predicted based on the analysis of its chemical structure and comparison with spectroscopic data of similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.65 | d, J = 8.0 Hz | 1H | H-4 (Pyridine ring) |

| ~6.80 | d, J = 8.0 Hz | 1H | H-5 (Pyridine ring) |

| ~4.80 | br s | 2H | -NH₂ |

| 4.35 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 2.45 | s | 3H | -CH₃ (Pyridine ring) |

| 1.38 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~166.5 | C | C=O (Ester) |

| ~156.0 | C | C-6 (Pyridine ring) |

| ~145.0 | C | C-3 (Pyridine ring) |

| ~138.0 | CH | C-4 (Pyridine ring) |

| ~118.0 | C | C-2 (Pyridine ring) |

| ~115.0 | CH | C-5 (Pyridine ring) |

| 61.0 | CH₂ | -OCH₂CH₃ |

| 24.0 | CH₃ | -CH₃ (Pyridine ring) |

| 14.5 | CH₃ | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1720 - 1700 | Strong | C=O stretch (ester) |

| 1620 - 1580 | Strong | N-H bend (amine) & C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 151 | Medium | [M - C₂H₅]⁺ |

| 135 | High | [M - OC₂H₅]⁺ |

| 106 | Medium | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound, adapted from standard procedures for analogous compounds.

Protocol 1: Synthesis of this compound

This procedure is based on a multi-step synthesis starting from a commercially available substituted pyridine.

Materials and Equipment:

-

2-Chloro-6-methyl-3-nitropyridine

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Palladium on carbon (10%)

-

Hydrogen gas supply or a suitable hydrogen source (e.g., ammonium formate)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, hydrogenation apparatus (if using H₂ gas), filtration apparatus, rotary evaporator.

Procedure:

-

Esterification: In a round-bottom flask, dissolve 2-chloro-6-methyl-3-nitropyridine in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-chloro-6-methyl-3-nitropicolinate.

-

Reduction of the Nitro Group: Dissolve the crude ester in ethanol or ethyl acetate.

-

Add 10% palladium on carbon catalyst.

-

Subject the mixture to hydrogenation. This can be achieved using a Parr hydrogenator under a hydrogen atmosphere (40-50 psi) or by adding a hydrogen donor like ammonium formate and refluxing.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm and 16-32 scans.

-

For ¹³C NMR, a spectral width of 0 to 220 ppm and several hundred to thousands of scans are typically required for good signal-to-noise. Proton decoupling should be used to simplify the spectrum.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal quality.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for a solid or via injection into a GC-MS or LC-MS system. For Electron Ionization (EI), a standard electron energy of 70 eV is used.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Commercial Availability and Synthetic Pathways of Ethyl 3-amino-6-methylpicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-6-methylpicolinate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a potential scaffold for the synthesis of novel therapeutic agents. This technical guide provides an overview of its commercial availability from various suppliers and outlines a plausible synthetic route based on established chemical transformations of related pyridine compounds. This document is intended to serve as a resource for researchers and professionals in the field of drug development, providing key information for the procurement and synthesis of this compound.

Commercial Availability

This compound (CAS No: 908832-89-3) is available from a number of chemical suppliers. The purity, available quantities, and pricing can vary between suppliers, and for many, pricing is available upon request. Researchers are advised to contact the suppliers directly for the most current information.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Shanghai Aladdin Biochemical Technology Co., LTD | 908832-89-3 | C₉H₁₂N₂O₂ | 180.20 | 97.0% | 250mg, 500mg, 1g, 5g[1] |

| Appchem | 908832-89-3 | C₉H₁₂N₂O₂ | 180.2038 | Not specified | Inquire for details[2] |

| BLD Pharm | 908832-89-3 | C₉H₁₂N₂O₂ | 180.20 | Not specified | Inquire for details[3] |

Note: Pricing information has been omitted as it is subject to change and often requires a direct quote from the supplier.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 908832-89-3 | Appchem[2], BLD Pharm[3] |

| Molecular Formula | C₉H₁₂N₂O₂ | Appchem[2], BLD Pharm[3] |

| Molecular Weight | 180.20 g/mol | BLD Pharm[3] |

| MDL Number | MFCD18382757 | Appchem[2] |

| SMILES | O=C(OCC)C1=NC(C)=CC=C1N | Appchem[2] |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | BLD Pharm[3] |

Plausible Synthetic Pathway

The proposed synthesis involves a multi-step process starting from a commercially available substituted pyridine. The key transformations would likely include nitration, chlorination, cyanation, hydrolysis, esterification, and a final reduction of a nitro group to the desired amino group.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocols (Adapted)

The following are generalized protocols for the key transformations outlined in the synthetic workflow. These are adapted from standard procedures for analogous pyridine compounds and should be optimized for the specific substrate.

Step 1: Nitration of 2-Chloro-6-methylpyridine

-

Objective: To introduce a nitro group onto the pyridine ring.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice-salt bath.

-

Slowly add 2-chloro-6-methylpyridine, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a pH of 7-8 is reached.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Step 6: Reduction of the Nitro Group

-

Objective: To reduce the nitro group to an amino group, yielding the final product.

-

Apparatus: A hydrogenation vessel (e.g., Parr shaker) or a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon.

-

Procedure:

-

To the reaction vessel, add the ethyl 3-nitro-6-methylpicolinate and a suitable solvent such as ethanol or methanol.

-

Add palladium on activated carbon (Pd/C, 10 wt. %, 1-5 mol% Pd) to the solution.

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.

-

Stir the mixture vigorously at room temperature for 4-12 hours. The reaction is typically complete when hydrogen uptake ceases.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) if required.

-

Logical Relationship of Synthetic Steps

The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. The logical flow ensures the correct positioning of the functional groups on the pyridine ring.

Caption: Logical flow of the proposed synthetic pathway.

Conclusion

This compound is a readily available starting material for researchers in drug discovery and medicinal chemistry. While a specific, peer-reviewed synthesis protocol is not widely published, a plausible and robust synthetic route can be developed based on established pyridine chemistry. The information provided in this guide serves as a valuable starting point for the procurement and synthesis of this important chemical building block. It is recommended that the adapted experimental protocols be further optimized in a laboratory setting to ensure safety and efficiency.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 3-amino-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-6-methylpicolinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of its molecular architecture, predicted spectroscopic characteristics, and conformational preferences. While a definitive crystal structure is not publicly available, this document synthesizes information from analogous compounds and computational chemistry principles to offer a detailed predictive model. It includes hypothesized spectroscopic data, potential synthetic routes, and standardized experimental protocols for its characterization, serving as a vital resource for researchers in the field.

Molecular Structure and Properties

This compound (C₉H₁₂N₂O₂) is an aromatic heterocyclic compound with a molecular weight of approximately 180.20 g/mol .[1][2] The core of the molecule is a pyridine ring, which imparts specific electronic and structural properties. The ring is substituted with three functional groups: an amino group (-NH₂) at position 3, an ethyl ester (-COOCH₂CH₃) at position 2, and a methyl group (-CH₃) at position 6.

The pyridine ring is inherently aromatic and therefore largely planar. The substituents, however, introduce specific stereoelectronic effects:

-

Amino Group (-NH₂): Acts as a strong electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions.

-

Ethyl Ester Group (-COOCH₂CH₃): Functions as an electron-withdrawing group, influencing the reactivity of the ring. Its conformation is critical to the overall molecular shape.

-

Methyl Group (-CH₃): A weakly electron-donating group that provides steric bulk.

The key structural feature influencing the molecule's conformation is the potential for intramolecular hydrogen bonding between the hydrogen of the 3-amino group and the carbonyl oxygen of the ethyl ester at the adjacent 2-position. This interaction can form a stable pseudo-six-membered ring, significantly restricting the rotational freedom of the ester group and favoring a planar conformation.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, the following tables summarize the predicted data based on established chemical shift and frequency correlations for analogous structures.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H (Aromatic, C4-H) | 7.10 - 7.30 | Doublet (d) | 1H |

| H (Aromatic, C5-H) | 6.80 - 7.00 | Doublet (d) | 1H |

| -NH₂ (Amino) | 4.50 - 5.50 | Broad Singlet (br s) | 2H |

| -OCH₂ CH₃ (Ethyl) | 4.20 - 4.40 | Quartet (q) | 2H |

| -CH₃ (Ring) | 2.40 - 2.60 | Singlet (s) | 3H |

| -OCH₂CH₃ (Ethyl) | 1.30 - 1.50 | Triplet (t) | 3H |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.0 ppm

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O (Carbonyl) | 165.0 - 168.0 |

| C 6 (Ring, C-CH₃) | 155.0 - 158.0 |

| C 2 (Ring, C-Ester) | 147.0 - 150.0 |

| C 3 (Ring, C-NH₂) | 140.0 - 143.0 |

| C 4 (Ring, C-H) | 120.0 - 123.0 |

| C 5 (Ring, C-H) | 115.0 - 118.0 |

| -OCH₂ CH₃ (Ethyl) | 60.0 - 62.0 |

| -CH₃ (Ring) | 22.0 - 25.0 |

| -OCH₂CH₃ (Ethyl) | 13.0 - 15.0 |

Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1700 - 1725 | Strong |

| C=C/C=N Stretch (Aromatic Ring) | 1550 - 1620 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Ester) | 1100 - 1250 | Strong |

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around two key single bonds:

-

C2–C(carbonyl) bond: Rotation around this bond determines the orientation of the ester group relative to the pyridine ring.

-

C(carbonyl)–O(ethyl) bond: Rotation here dictates the position of the ethyl chain.

A significant stabilizing factor is the formation of an intramolecular hydrogen bond between one of the N-H protons of the amino group and the carbonyl oxygen (C=O) of the ester. This interaction would strongly favor a conformer where the amino and ester groups are syn-periplanar, creating a highly stable, planar, six-membered ring-like structure. This conformation would minimize the molecule's potential energy. The presence of such a bond has been observed in structurally related molecules.[3]

Caption: Logical workflow for computational conformational analysis.

Experimental Protocols

Proposed Synthesis Protocol

A plausible synthesis can be adapted from established methods for creating substituted picolinates.[4][5] One common approach is the esterification of the corresponding carboxylic acid.

Reaction: 3-amino-6-methylpicolinic acid + Ethanol --(H⁺ catalyst)--> this compound + H₂O

Procedure:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-6-methylpicolinic acid (1.0 eq).

-

Reagents: Add anhydrous ethanol (10-20 eq) as both the reagent and solvent.

-

Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Caption: A plausible synthetic pathway for the target compound.

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the purified compound (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6 mL) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using either a KBr pellet method for a solid sample or a thin film method on a salt plate for an oil.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis.

-

Scan in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an Electrospray Ionization (ESI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.

-

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

-

Conclusion

This guide outlines the key molecular and conformational characteristics of this compound based on fundamental chemical principles and data from analogous structures. The presence of an intramolecular hydrogen bond between the amino and ester groups is predicted to be the dominant factor in its conformational preference, leading to a largely planar and rigid structure. The provided spectroscopic predictions and experimental protocols offer a solid foundation for researchers to synthesize and characterize this compound. Definitive structural elucidation will ultimately require X-ray crystallographic analysis or advanced computational studies.

References

- 1. appchemical.com [appchemical.com]

- 2. 908832-89-3|this compound|BLD Pharm [bldpharm.com]

- 3. Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

Electronic properties of the aminopicolinate scaffold

An In-Depth Technical Guide to the Electronic Properties of the Aminopicolinate Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopicolinate scaffold, a cornerstone in the development of synthetic auxins, possesses a unique set of electronic properties that dictates its biological activity. This guide provides a detailed examination of these properties, including acid-base characteristics (pKa) and frontier molecular orbitals (HOMO/LUMO). It outlines generalized experimental protocols for the determination of these parameters and contextualizes their significance within the established mechanism of action for aminopicolinate-based herbicides—the auxin signaling pathway. Through a combination of compiled data, detailed methodologies, and visual diagrams, this document serves as a technical resource for professionals engaged in the research and development of molecules featuring this critical chemical core.

Core Electronic Properties of the Aminopicolinate Scaffold

The electronic landscape of the 4-aminopicolinate scaffold is primarily defined by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH) and pyridine ring nitrogen. This arrangement governs the molecule's reactivity, solubility, and, most importantly, its ability to interact with biological targets.

-

Inductive and Resonance Effects: The amino group at the C4 position exerts a strong positive mesomeric (+M) effect, donating electron density into the pyridine ring. Conversely, the carboxylic acid at C2 and the ring nitrogen act as electron sinks through negative inductive (-I) and mesomeric (-M) effects. This push-pull system modulates the electron density across the aromatic ring, influencing its interaction with receptor binding pockets.

-

Acidity and Basicity (pKa): The pKa values of the carboxylic acid and the amino group are critical determinants of the molecule's charge state at physiological pH, which in turn affects its membrane permeability and receptor binding affinity. While extensive experimental data for the unsubstituted 4-aminopicolinate is limited, predicted values provide a useful estimate.

Table 1: Predicted Acidity Constant (pKa) for 4-Aminopicolinic Acid

| Functional Group | Predicted pKa Value | Predominant State at pH 7.4 |

| Carboxylic Acid | 1.37 ± 0.50[1] | Anionic (-COO⁻) |

| Amino Group (Protonated) | Not available | Neutral (-NH₂) |

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate and accept electrons, respectively. These values are crucial for understanding its reactivity and potential for forming charge-transfer complexes with biological targets. Data from computational studies on closely related derivatives provide insight into the electronic structure of the core scaffold.

Table 2: Calculated Frontier Orbital Energies for Aminopicolinate Derivatives

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

| 4-(4-aminophenylethynyl)picolinic acid | DFT | Not specified | Not specified | Not specified |

| 4-(3-aminophenylethynyl)picolinic acid | DFT | Not specified | Not specified | Not specified |

Note: While a specific study on aminophenylethynyl picolinic acids using Density Functional Theory (DFT) was identified, the explicit HOMO/LUMO energy values were not detailed in the available abstract[2][3]. DFT studies are a standard approach for determining these properties[4][5].

-

Redox Potential: The potential for the aminopicolinate scaffold to undergo oxidation or reduction is another important electronic characteristic. Experimental determination via techniques like cyclic voltammetry can quantify the ease with which the molecule can participate in electron transfer reactions. However, specific experimental redox potential data for the 4-aminopicolinate scaffold were not found in the reviewed literature.

Experimental Protocols for Characterization

The precise determination of the electronic properties discussed above requires rigorous experimental validation. The following sections provide detailed, generalized protocols for key analytical techniques.

Protocol for pKa Determination by Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the analyte as a standardized titrant is added.

Materials and Equipment:

-

4-aminopicolinic acid sample

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Deionized water, boiled to remove CO₂

-

Potassium chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

50 mL burette

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 4-aminopicolinic acid and dissolve it in 50 mL of deionized water. Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.

-

Initial Titration (Acidic Range): If determining the pKa of the carboxylate group, titrate the sample solution with the standardized 0.1 M NaOH solution.

-

Data Collection: Add the titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Second Titration (Basic Range): To determine the pKa of the amino group, dissolve the sample in a slight excess of 0.1 M HCl and titrate with 0.1 M NaOH, following the same procedure.

Protocol for Redox Potential Determination by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a compound in solution.

Materials and Equipment:

-

Potentiostat with a three-electrode cell setup (working, reference, and counter electrodes)

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

Sample of 4-aminopicolinic acid

-

Anhydrous, degassed organic solvent (e.g., acetonitrile, dichloromethane)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a 1-5 mM solution of the 4-aminopicolinic acid sample in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Electrode Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry before use.

-

CV Measurement:

-

Immerse the three electrodes into the solution.

-

Set the potentiostat parameters: Define a potential window (e.g., -2.0 V to +2.0 V vs. Ag/AgCl). Set an initial scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, scanning from the initial potential towards the positive limit, then reversing to the negative limit, and finally returning to the initial potential.

-

-

Data Analysis:

-

The resulting plot of current vs. potential (voltammogram) will show peaks corresponding to oxidation (anodic peak) and reduction (cathodic peak) events.

-

The peak potentials (Epa and Epc) are used to calculate the formal redox potential (E½), which is an average of the two peak potentials.

-

Investigate the effect of scan rate (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility of the redox process[6][7][8].

-

References

- 1. 4-Aminopicolinic acid [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. thaiscience.info [thaiscience.info]

- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

Methodological & Application

Application Notes and Protocols: Ethyl 3-amino-6-methylpicolinate in Suzuki and Stille Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals